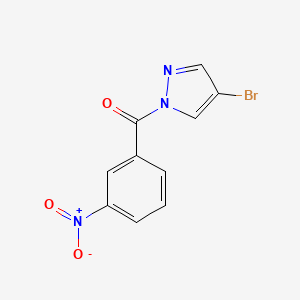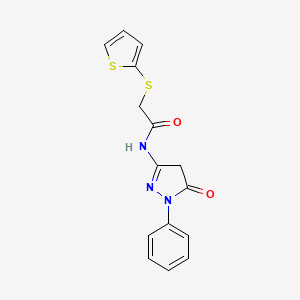
5-(3-ethyl-4-methyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-ethyl-4-methyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a chemical compound that has shown promising results in scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that has been studied in detail. In
作用机制
The mechanism of action of 5-(3-ethyl-4-methyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been studied in detail. This compound has been shown to inhibit the activity of specific enzymes, such as monoamine oxidase and acetylcholinesterase, which are involved in various physiological processes. This inhibition leads to an increase in the levels of certain neurotransmitters, such as dopamine and acetylcholine, which can have beneficial effects on various diseases.
Biochemical and Physiological Effects:
5-(3-ethyl-4-methyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for the treatment of various diseases. It has also been shown to have neuroprotective effects, which can be beneficial for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
5-(3-ethyl-4-methyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using a specific method. Another advantage is that it has shown promising results in various scientific research applications. However, one limitation is that it may not be effective for the treatment of all diseases, and further research is needed to determine its efficacy for specific diseases.
未来方向
There are several future directions for the study of 5-(3-ethyl-4-methyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole. One direction is to further study its mechanism of action and its potential use as a drug candidate for the treatment of various diseases. Another direction is to study its potential use in other scientific research applications, such as organic synthesis. Additionally, further research is needed to determine its safety and toxicity profiles.
合成方法
5-(3-ethyl-4-methyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is synthesized using a specific method that involves the reaction of 3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-amine and 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a specific temperature and for a specific time period. The resulting product is then purified using column chromatography to obtain pure 5-(3-ethyl-4-methyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole.
科学研究应用
5-(3-ethyl-4-methyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been studied for its potential use in various scientific research applications. This compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate for the treatment of various diseases. It has also been studied for its potential use in organic synthesis, where it can be used as a building block for the synthesis of other compounds.
属性
IUPAC Name |
5-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-3-9-7(2)10(15-14-9)12-13-11(16-18-12)8-4-5-17-6-8/h8H,3-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCIDRCBGSJRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C2=NC(=NO2)C3CCOC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-ethyl-4-methyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5682431.png)

![N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide](/img/structure/B5682457.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5682463.png)
![9-[5-(methoxymethyl)-2-furoyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5682478.png)
![4-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5682481.png)
![8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5682495.png)
![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5682515.png)

![methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate](/img/structure/B5682526.png)
![3-(4-methoxybenzyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5682532.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5682539.png)
![6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline](/img/structure/B5682541.png)